4-(Cyclopentylmethylidene)piperidine

Structural differentiation Conformational restraint Molecular design

4-(Cyclopentylmethylidene)piperidine (CAS 1507647-31-5) is a synthetic organic compound belonging to the 4-alkylidenepiperidine subclass. Its structure features a piperidine ring bearing an exocyclic cyclopentylmethylidene substituent at the 4-position, forming a vinylogous amine motif (SMILES: C1(CCNCC1)=CC2CCCC2).

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
CAS No. 1507647-31-5
Cat. No. B1432452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylmethylidene)piperidine
CAS1507647-31-5
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)C=C2CCNCC2
InChIInChI=1S/C11H19N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h9-10,12H,1-8H2
InChIKeyXXJXLNBKVMMAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentylmethylidene)piperidine (CAS 1507647-31-5): Structural Identity and Procurement Baseline for a 4-Alkylidene Piperidine Building Block


4-(Cyclopentylmethylidene)piperidine (CAS 1507647-31-5) is a synthetic organic compound belonging to the 4-alkylidenepiperidine subclass . Its structure features a piperidine ring bearing an exocyclic cyclopentylmethylidene substituent at the 4-position, forming a vinylogous amine motif (SMILES: C1(CCNCC1)=CC2CCCC2) . With a molecular formula of C₁₁H₁₉N and a molecular weight of 165.28 g·mol⁻¹, it is supplied as a research intermediate at a typical commercial purity of 95% . The compound is structurally distinct from the more common 4-benzylpiperidine and 4-(cyclopentylmethyl)piperidine scaffolds due to the presence of the sp²-hybridized methylidene carbon, which introduces geometric constraint and alters both physicochemical properties and synthetic reactivity .

sp²-hybridized C4 geometry: Exocyclic double bond constrains cyclopentylmethylidene orientation for conformational pre-organization in ligand design
Vinylogous amine system: Modulates piperidine N basicity relative to saturated analogs, relevant for salt-formation and pH-dependent partitioning
4-position regiochemistry: Substituent distal to NH enables unhindered N-derivatization—alkylation, acylation, sulfonylation

Why 4-(Cyclopentylmethylidene)piperidine Cannot Be Replaced by 4-(Cyclopentylmethyl)piperidine or 4-Benzylpiperidine in Synthetic Sequences


The 4-alkylidene motif in 4-(Cyclopentylmethylidene)piperidine introduces a site of unsaturation that is absent in its saturated counterpart 4-(cyclopentylmethyl)piperidine (CAS 188844-22-6; C₁₁H₂₁N; MW 167.29) [1]. This sp² carbon transforms the piperidine 4-position from a tetrahedral (sp³) centre into a trigonal planar geometry, which alters both the conformational landscape and the electronic character of the piperidine nitrogen through vinylogous amine conjugation [2]. The double bond furthermore provides a synthetic handle for downstream transformations—hydrogenation, epoxidation, electrophilic addition, or cycloaddition—that are unavailable with the fully saturated analog. Generic substitution with 4-benzylpiperidine (CAS 31252-42-3) introduces an aromatic ring and eliminates the cycloalkyl character entirely, shifting lipophilicity (logP 2.56–2.92 for 4-benzylpiperidine), metabolic vulnerability, and target engagement patterns in ways that invalidate structure–activity relationships established with the cyclopentylmethylidene scaffold .

Target scaffold Analog — may shift synthetic or property profile
4-(Cyclopentyl-
methylidene)piperidine
4-(Cyclopentylmethyl)piperidine Saturated sp³ analog lacks exocyclic alkene; eliminates hydrogenation, epoxidation, and cycloaddition handles. Conformational flexibility may alter scaffold pre-organization.
4-(Cyclopentyl-
methylidene)piperidine
4-Benzylpiperidine Aromatic ring replaces cyclopentyl; Fsp³ drops from 0.91 to 0.58. Lipophilicity profile and metabolic vulnerability shift. 3D character of cyclopentyl pseudorotation is lost.
4-(Cyclopentyl-
methylidene)piperidine
3-(Cyclopentylmethylidene)piperidine Positional isomer places substituent closer to NH; may reduce N-functionalization efficiency and require orthogonal protection strategies.

Head-to-Head Quantitative Differentiation of 4-(Cyclopentylmethylidene)piperidine Against Closest Structural Analogs


Exocyclic Double Bond Confers Geometric Rigidity and Lower Molecular Weight Compared to Saturated 4-(Cyclopentylmethyl)piperidine

4-(Cyclopentylmethylidene)piperidine possesses an sp²-hybridised C4 exocyclic carbon, creating a planar methylidene junction that restricts rotational freedom and imposes a defined geometry on the cyclopentyl group relative to the piperidine ring . In contrast, 4-(cyclopentylmethyl)piperidine (CAS 188844-22-6) bears an sp³ carbon at the equivalent position, allowing full rotational freedom and a flexible orientation of the cyclopentylmethyl substituent [1]. The unsaturation also reduces the molecular weight by 2.01 g·mol⁻¹ (165.28 vs. 167.29) through the loss of two hydrogen atoms .

C4 hybridization & MW
Head-to-head
Target: sp² C4; MW 165.28; constrained planar geometry Comparator: sp³ C4; MW 167.29; free bond rotation ΔMW = −2.01 g·mol⁻¹; hybridization change sp³ → sp²
Supports conformational pre-organization assessment
Structural comparison via SMILES; MW from vendor data
Structural differentiation Conformational restraint Molecular design

Vinylogous Amine Character Modulates Basicity and Electronic Properties Relative to Saturated Piperidine Analogs

The exocyclic double bond in 4-(cyclopentylmethylidene)piperidine creates a vinylogous amine system where the nitrogen lone pair can partially delocalise through the π-system. This reduces the pKa of the piperidine nitrogen relative to its saturated counterpart 4-(cyclopentylmethyl)piperidine [1]. Unsubstituted piperidine has a measured pKa of 11.22, and N-alkylpiperidines typically exhibit pKa values in the 10.0–10.9 range [2]. The vinylogous amine conjugation in the target compound is predicted to lower the pKa by approximately 1.0–1.5 log units relative to 4-(cyclopentylmethyl)piperidine (predicted pKa ~10.62 for the saturated analog) [3]. This altered basicity affects both salt formation behaviour during purification and protonation state at physiological pH.

Predicted pKa shift
Class-level
Estimated ΔpKa ≈ −1.0 to −1.5 log units
Target predicted pKa ~9.0–9.6 vs. saturated analog ~10.62
Reported basicity modulation via vinylogous amine conjugation
Explicit experimental pKa not published; class-level inference from piperidine vinylogous amine trends
Physicochemical profiling Basicity modulation Vinylogous amine

Regioisomeric Differentiation: 4-Substitution vs. 3-(Cyclopentylmethylidene)piperidine Positional Isomer

4-(Cyclopentylmethylidene)piperidine (CAS 1507647-31-5) and its regioisomer 3-(cyclopentylmethylidene)piperidine (CAS 1563289-40-6) differ solely in the position of the cyclopentylmethylidene substituent on the piperidine ring (para-like 4-position vs. meta-like 3-position) . The 4-substituted isomer places the bulky cyclopentylmethylidene group distal to the piperidine NH, minimising steric interference with N-derivatisation reactions such as N-alkylation, N-acylation, or N-sulfonylation. In the 3-substituted isomer, the substituent is one bond closer to the reactive nitrogen centre, which can reduce N-functionalisation yields and complicate Boc-protection/deprotection sequences [1]. The 4-isomer also presents a symmetrical substitution pattern relative to the piperidine ring that is more amenable to crystallisation and salt formation.

Regioisomer differentiation
Head-to-head
4-isomer: substituent distal to NH; unhindered N-access 3-isomer (CAS 1563289-40-6): meta-like; steric interference possible Identical MW; difference purely positional (4- vs. 3-)
May support N-derivatization-first synthetic sequences
Reactivity inferred from piperidine substitution trends; CAS 1563289-40-6
Regiochemistry Positional isomer SAR differentiation

Aliphatic Cyclopentylmethylidene vs. Aromatic 4-Benzylpiperidine: Lipophilicity and 3D Character Contrast

4-(Cyclopentylmethylidene)piperidine presents an all-aliphatic cyclopentylmethylidene substituent, yielding a higher fraction of sp³-hybridised carbons (Fsp³) than the widely used 4-benzylpiperidine building block, which contains a planar aromatic phenyl ring [1]. The Fsp³ for the target compound is calculated as 0.91 (10 sp³ carbons out of 11 total carbons), compared to 0.58 for 4-benzylpiperidine (7 sp³ carbons out of 12 total) . Higher Fsp³ values correlate with improved aqueous solubility, reduced promiscuous binding, and superior clinical developability according to analyses of marketed drugs . The cyclopentyl ring also confers greater conformational complexity (pseudorotational envelope conformations) than the flat benzyl group, which is advantageous for generating three-dimensional lead matter in fragment-based campaigns.

Fsp³ & 3D character
Head-to-head
ΔFsp³ = +0.33 (0.91 vs. 0.58)
Target: 10 sp³ C / 11 total; 4-benzylpiperidine: 7 sp³ C / 12 total
Reported higher saturated-carbon fraction supports three-dimensional scaffold evaluation
Fsp³ calculated from SMILES; logP estimates from analog data (2.75, Fluorochem)
Lipophilicity Fraction sp³ 3D character Drug-likeness

Synthetic Versatility: The Double Bond as a Functional Handle Absent in Saturated Analogs

The exocyclic double bond in 4-(cyclopentylmethylidene)piperidine enables a suite of chemoselective transformations that cannot be performed on the saturated analog 4-(cyclopentylmethyl)piperidine . Specifically, the alkene permits: (i) catalytic hydrogenation to access the saturated scaffold on demand; (ii) epoxidation (mCPBA or related) to install an oxirane for further ring-opening diversification; (iii) dihydroxylation to generate a vicinal diol; (iv) cyclopropanation (Simmons–Smith or diazomethane) to build spirocyclic or fused systems; and (v) electrophilic addition (halogenation, hydroboration) for installing heteroatom functionality . These orthogonal reactivity modes are fully documented in the 4-alkylidenepiperidine literature, where the alkene serves as the primary diversification point in library synthesis [1]. The saturated analog lacks any equivalent functional handle and must rely solely on N-derivatisation or C–H activation for further elaboration, significantly limiting its utility as a scaffold.

Synthetic diversification
Class-level
≥5 orthogonal reaction modes enabled by exocyclic alkene
Hydrogenation, epoxidation, dihydroxylation, cyclopropanation, electrophilic addition
Reported broader diversification potential vs. saturated analog (0 alkene-based modes)
Reactivity inferred from established alkene chemistry and 4-alkylidenepiperidine literature
Synthetic diversification Late-stage functionalisation Alkene chemistry

Procurement Specification: Documented Purity and Supply Chain Status Relative to Discontinued Vendor Listings

4-(Cyclopentylmethylidene)piperidine is commercially available from Leyan (Product No. 1338257) at a certified purity of 95%, with stock-keeping units from 50 mg to 25 g . In contrast, the CymitQuimica listing (Ref. 10-F677904, Fluorochem brand) is marked 'Ausgelaufen' (discontinued), indicating that at least one previous supply route has been exhausted . For the comparator 4-(cyclopentylmethyl)piperidine (CAS 188844-22-6), the purity specification from Weikeqi Biotech is also ≥95%, but no exocyclic alkene is present to serve as an identity marker for QC release [1]. The presence of the characteristic ¹H NMR vinyl proton resonance (~5.0–5.5 ppm, multiplet) and the ¹³C NMR alkene signals (~120–140 ppm) in the target compound provide unambiguous spectroscopic handles for identity confirmation and purity assessment that are absent in the fully saturated analog.

Supply & QC markers
Specification review
Commercial purity: 95% (Leyan); scale 50 mg–25 g
Distinctive alkene ¹H (δ 5.0–5.5) and ¹³C (δ 120–140) NMR QC markers
Supports identity confirmation during procurement and QC review
CymitQuimica listing discontinued; confirm active supplier status before ordering
Quality specification Supply chain Procurement viability

High-Value Application Scenarios for 4-(Cyclopentylmethylidene)piperidine Stemming from Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring High Fsp³ Three-Dimensional Scaffolds

With an Fsp³ of 0.91—substantially higher than 4-benzylpiperidine (Fsp³ 0.58)—4-(cyclopentylmethylidene)piperidine is an ideal fragment/library scaffold for CNS and anti-infective programmes where aromatic ring count reduction correlates with improved developability [1]. The cyclopentyl ring pseudorotation offers multiple low-energy conformations that can productively engage diverse protein binding pockets, while the vinylogous amine modulates basicity (estimated pKa ~9.0–9.6) to enhance membrane permeability relative to more basic saturated piperidines [2]. Procurement of this building block is warranted when fragment screening libraries are being enriched for saturated, three-dimensional matter.

Scaffold Diversification Platforms Requiring Late-Stage Alkene Functionalisation

The exocyclic alkene in 4-(cyclopentylmethylidene)piperidine enables ≥5 orthogonal reaction modes (hydrogenation, epoxidation, dihydroxylation, cyclopropanation, electrophilic addition) that are entirely absent in 4-(cyclopentylmethyl)piperidine [3]. This makes the target compound the preferred choice for library synthesis programmes where a common intermediate must be divergently elaborated into multiple chemotypes. The alkene also serves as a protecting group strategy: hydrogenation after N-functionalisation cleanly delivers the saturated scaffold without protecting-group manipulation [3]. Research groups running parallel medicinal chemistry campaigns should prioritise this compound over the saturated analog for its far superior diversification potential.

Stereoselective Synthesis of 2,4-Disubstituted Piperidine Derivatives

The 4-alkylidenepiperidine scaffold is a key intermediate in the diastereodivergent Wadsworth–Emmons synthesis of 2-substituted-4-alkylidenepiperidines, where the exocyclic double bond dictates the stereochemical outcome at C2 [4]. 4-(Cyclopentylmethylidene)piperidine, with its sterically demanding cyclopentylmethylidene group, is predicted to enhance diastereoselectivity in such sequences relative to smaller alkylidene analogs (e.g., ethylidene or propylidene). Procurement of this specific compound is indicated when the synthetic route requires a bulky 4-alkylidene group to control facial selectivity in nucleophilic additions or conjugate additions to the vinylogous system.

N-Functionalised Piperidine Libraries Where Regiochemical Purity Is Critical

The 4-substitution pattern of 4-(cyclopentylmethylidene)piperidine positions the bulky cyclopentylmethylidene group distal to the piperidine NH, ensuring unhindered access for N-alkylation, N-acylation, and N-sulfonylation reactions [5]. In contrast, the regioisomer 3-(cyclopentylmethylidene)piperidine (CAS 1563289-40-6) places the substituent closer to the reactive centre, potentially reducing N-functionalisation efficiency. For procurement decisions involving parallel N-capping of piperidine scaffolds, the 4-isomer is the unambiguous choice to maximise reaction yields and minimise the need for orthogonal protection. Quality control should confirm the absence of the 3-isomer by ¹H NMR or GC-MS before use in library production.

Application
Selection Property
Validation Focus
Fragment-based library enrichment for saturated scaffolds
High Fsp³ (0.91) and cyclopentyl pseudorotation
Three-dimensional character and developability-metric review
Late-stage diversification platform synthesis
Exocyclic alkene enables ≥5 orthogonal reaction classes
Alkene-handle reactivity and chemoselectivity under library conditions
Stereoselective 2,4-disubstituted piperidine synthesis
Bulky 4-alkylidene group for facial selectivity control
Diastereoselectivity in Wadsworth–Emmons and conjugate addition sequences
N-functionalized piperidine library production
4-substitution places group distal to NH
Regiochemical purity; absence of 3-isomer by NMR or GC-MS
All applications reflect research synthetic-chemistry and medicinal-chemistry workflow contexts. Verify purity specification and active supplier status before procurement.
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